

4-Bromo-1-methylpyridin-2(1H)-one chemical structure and IUPAC name

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Compound of Interest

Compound Name: 4-Bromo-1-methylpyridin-2(1H)-one

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An In-depth Technical Guide to 4-Bromo-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Bromo-1-methylpyridin-2(1H)-one** (CAS No. 214342-63-9), a key heterocyclic building block in medicinal chemistry and materials science.

Chemical Structure and IUPAC Name

The chemical structure of **4-Bromo-1-methylpyridin-2(1H)-one** is characterized by a pyridin-2-one core, substituted with a bromine atom at the 4-position and a methyl group on the nitrogen atom.

IUPAC Name: **4-bromo-1-methylpyridin-2(1H)-one**^[1]

The presence of the electron-withdrawing bromine atom and the pyridinone ring system makes this compound a versatile intermediate for various chemical transformations.

Physicochemical and Spectroscopic Data

Summarized below are the key physicochemical properties and available spectroscopic data for **4-Bromo-1-methylpyridin-2(1H)-one**.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	214342-63-9	[2] [3] [4] [5]
Molecular Formula	C ₆ H ₆ BrNO	[2] [3] [4] [5]
Molecular Weight	188.02 g/mol	[2] [6]
Appearance	White to off-white solid	[2] [6]
Melting Point	79-81 °C	[6]
Boiling Point	257-258.1 °C at 760 mmHg	[3] [6]
Solubility	Soluble in water, ethanol, and other organic solvents	[6]
Density	1.664 g/cm ³	[3]

Table 2: Spectroscopic Data

Data Type	Description	Source
¹ H NMR	Spectrum available	[7]
¹³ C NMR	Spectrum available	[7]
Mass Spectrum	Spectrum available	[7]
Infrared Spectrum	Spectrum available	[7]

Note: While the existence of spectroscopic data is confirmed, specific peak assignments and detailed spectra are not consistently available in public literature. Researchers should perform their own characterization for confirmation.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of **4-Bromo-1-methylpyridin-2(1H)-one** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be inferred from general procedures for the N-methylation of pyridinones. One such general method involves the reaction of the corresponding N-H pyridinone with a methylating agent in the presence of a base.

Representative Protocol for N-methylation of a Pyridinone:

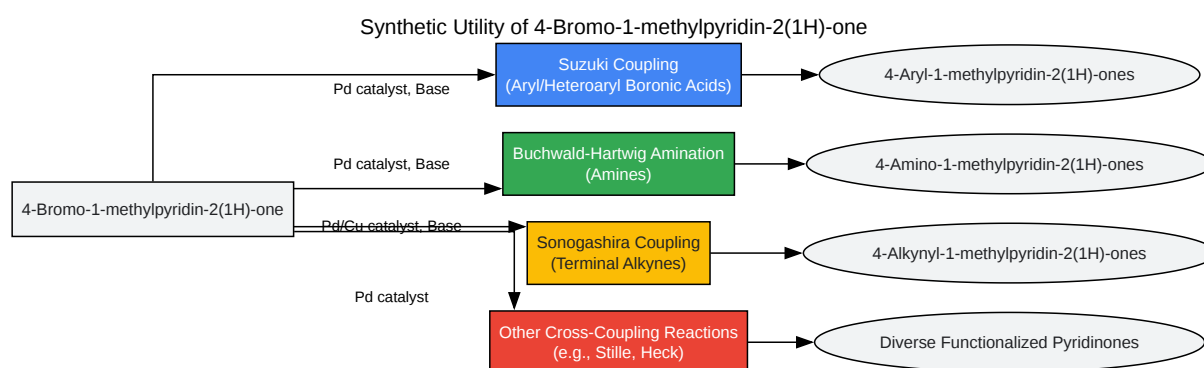
- **Reaction Setup:** To a solution of the precursor, 4-bromopyridin-2(1H)-one, in a suitable aprotic solvent (e.g., acetonitrile, DMF), a base such as silver carbonate (Ag_2CO_3) or potassium carbonate (K_2CO_3) is added.
- **Methylation:** A methylating agent, typically methyl iodide (MeI), is added to the stirred suspension.[8]
- **Reaction Conditions:** The reaction mixture is heated, often under microwave irradiation (e.g., 60 °C) or conventional heating, and stirred for a period of 1 to several hours until the starting material is consumed (monitored by TLC or LC-MS).[8]
- **Work-up and Purification:** Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in cyclohexane) to yield the pure **4-Bromo-1-methylpyridin-2(1H)-one**. [8]

Role in Synthetic Chemistry and Drug Discovery

4-Bromo-1-methylpyridin-2(1H)-one is a valuable synthetic intermediate, primarily utilized as a building block for more complex molecules in the pharmaceutical and agrochemical industries.[2] The bromine atom at the 4-position is particularly amenable to various palladium-catalyzed cross-coupling reactions.

The pyridinone scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Below is a diagram illustrating the synthetic utility of **4-Bromo-1-methylpyridin-2(1H)-one** as a versatile chemical intermediate.



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Caption: Synthetic pathways using **4-Bromo-1-methylpyridin-2(1H)-one**.

This compound's reactivity allows for the introduction of diverse functional groups at the 4-position, enabling the construction of libraries of novel pyridinone derivatives for screening in drug discovery programs. The resulting substituted pyridinones can be evaluated for various therapeutic targets, leveraging the proven biological potential of the pyridinone core.

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